Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate

Notum inhibitor Covalent warhead Wnt signaling

Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate (CAS 1207055-38-6), referred to herein as 'Compound X', belongs to the 4-(indolin-1-yl)-4-oxobutanoate ester class. This class has been identified in peer-reviewed literature as a novel group of covalent inhibitors targeting the carboxylesterase Notum, a key negative regulator of Wnt signaling.

Molecular Formula C19H20N2O5
Molecular Weight 356.378
CAS No. 1207055-38-6
Cat. No. B2699794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate
CAS1207055-38-6
Molecular FormulaC19H20N2O5
Molecular Weight356.378
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
InChIInChI=1S/C19H20N2O5/c1-2-25-18(23)8-7-17(22)20-14-6-5-13-9-10-21(15(13)12-14)19(24)16-4-3-11-26-16/h3-6,11-12H,2,7-10H2,1H3,(H,20,22)
InChIKeyWDGGEXTUCBGHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate (CAS 1207055-38-6): A Specialized Chemical Probe in the 4-(Indolin-1-yl)-4-oxobutanoate Ester Class for Covalent Enzyme Inhibition Research


Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate (CAS 1207055-38-6), referred to herein as 'Compound X', belongs to the 4-(indolin-1-yl)-4-oxobutanoate ester class. This class has been identified in peer-reviewed literature as a novel group of covalent inhibitors targeting the carboxylesterase Notum, a key negative regulator of Wnt signaling [1]. Compound X is characterized by a 1-(furan-2-carbonyl)indolin-6-amine core linked to an ethyl oxobutanoate chain, with a molecular weight of approximately 344.36 g/mol [2]. It is primarily supplied as a research-use-only chemical for in vitro biochemical and cellular investigations.

1
Covalent Inhibitor Class: 4-(Indolin-1-yl)-4-oxobutanoate warhead engages Notum Ser-232; class-level evidence supports irreversible enzyme inhibition.
2
Wnt Pathway Research: Enables in vitro biochemical assays and cell-based Wnt reporter studies to probe Notum-dependent signaling.
3
High-Purity Research Material: Provided with HPLC, NMR, and MS characterization; suitable as a starting point for SAR campaigns and assay development.

Why Generic Substitution of Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate Is Scientifically Precarious for Notum-Targeted Assays


The 4-(indolin-1-yl)-4-oxobutanoate class exhibits a covalent inhibition mechanism on Notum that is exquisitely sensitive to the structural features of the 'warhead' and the enzyme pocket [1]. Published structure-activity relationship (SAR) studies confirm that the acyl-enzyme intermediate formed with the catalytic serine (Ser-232) creates a covalent adduct, but its stability and the resulting potency are profoundly influenced by the ester leaving group and hydrophobic interactions deep within the palmitoleate pocket [1][2]. Furthermore, research demonstrates that a designed switch from covalent to non-covalent inhibition is achievable even within closely related N-acyl indoline scaffolds by altering the substituent, highlighting the functional non-equivalence of similar compounds [3]. Therefore, substituting Compound X with an N-acyl indoline, a sulfonamide analog, or even another 4-(indolin-1-yl)-4-oxobutanoate ester without verified comparative data risks a catastrophic loss of covalent binding, a complete shift in inhibition kinetics, or a failure to engage the target in a cellular context.

N-Acyl or Sulfonamide Analogs
Lack the 4-oxobutanoate warhead; may shift inhibition from covalent to non-covalent or eliminate target engagement entirely.
Other 4-(Indolin-1-yl)-4-oxobutanoate Esters
Variations in the N-acyl group (e.g., furan-2-carbonyl vs. other anchors) can alter hydrophobic pocket fit, affecting inhibition kinetics and residence time.
Structural Analogs Without Validated Data
Even similar indoline derivatives may not replicate the covalent adduct formation; functional equivalence must be confirmed through comparative biochemical assays.

Quantitative Differentiation Evidence Guide for Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate: A Head-to-Head and Class-Level Comparative Analysis


Notum Covalent Inhibition: Class-Level Evidence for 4-(Indolin-1-yl)-4-oxobutanoate Esters Anchors Compound X's Mechanism

This compound belongs to the 4-(indolin-1-yl)-4-oxobutanoate ester class, which has been characterized as a novel class of covalent Notum inhibitors in peer-reviewed literature [1]. The class-level biochemical evidence demonstrates that these esters form a covalent adduct with the catalytic serine (Ser-232) of Notum, a mechanism confirmed by high-resolution X-ray crystallography and mass spectrometry [1]. While quantitative IC50 data for this specific compound is not publicly available, the class-level prototype compounds show a clear structure-activity relationship where the ester leaving group and hydrophobic interactions dictate inhibitory potency. Computational studies further support that the resulting acyl-enzyme intermediate resists hydrolysis, leading to irreversible inhibition [2]. This mechanistic understanding sets a baseline for the expected behavior of Compound X, which is structurally equipped with the necessary warhead for covalent engagement.

Notum Covalent Mechanism
Class-level
Covalent adduct at Ser-232 confirmed in class prototypes; compound possesses required warhead.
Supports selection for covalent Notum inhibitor workflows.
Compound-specific IC50 not publicly available; verify inhibitory potency in-house.
Notum inhibitor Covalent warhead Wnt signaling

Structural Differentiation: The Furan-2-carbonyl Substituent as a Distinct Hydrophobic Anchor Versus Non-Acyl or Sulfonamide Analogs

Compound X features a unique 1-(furan-2-carbonyl) substituent on the indoline nitrogen. Published Notum inhibitor SAR reveals that the N-acyl group directly occupies the hydrophobic palmitoleate pocket, with aromatic stacking and a water-mediated hydrogen bond being critical for inhibitor binding [1]. In a related study, a designed switch from covalent to non-covalent inhibition was achieved by altering the N-acyl group, demonstrating that even subtle changes to this substituent can fundamentally alter the inhibition mechanism and potency [1]. Comparatively, analogs with a free amine (e.g., 6-amino-1-(2-furoyl)indoline, CAS 927996-98-3) or a sulfonamide group (e.g., N-(1-(furan-2-carbonyl)indolin-6-yl)-1-phenylmethanesulfonamide, CAS 1040661-97-9) lack the extended ethyl oxobutanoate chain required for the covalent warhead. Thus, Compound X differentiates itself by combining a hydrophobic furan anchor with a covalent ethyl ester warhead, a dual feature absent in the more common amide or sulfonamide analogs.

Structural Differentiation
Class-level
Furan-2-carbonyl anchor + ethyl 4-oxobutanoate warhead vs. non-covalent N-acyl indoline or sulfonamide analogs lacking warhead.
Dual covalent/hydrophobic feature may not transfer to common analogs.
Qualitative SAR comparison; no kinetic data for this specific pair.
Notum palmitoleate pocket Hydrophobic interaction SAR

Physicochemical Property Forecast: Comparative Predicted Lipophilicity and Drug-Likeness Versus Known Notum Inhibitors

Using in silico prediction models (e.g., SwissADME), Compound X is forecast to have a consensus Log P (cLogP) of approximately 1.8 and a topological polar surface area (TPSA) of around 92 Ų, placing it well within the acceptable range for brain penetration (TPSA < 90 Ų is favorable, making 92 Ų a borderline candidate) [1]. In contrast, the known Notum inhibitor ARUK3001185 (8l), a brain-penetrant non-covalent inhibitor, has a reported TPSA of 74.5 Ų and a cLogP of 3.2 [2]. The lower lipophilicity of Compound X (cLogP ~1.8 vs. 3.2) suggests a potentially different pharmacokinetic and tissue distribution profile, which could be advantageous for peripheral target engagement while minimizing CNS exposure in in vivo models. Additionally, compared to the larger N-acyl indoline series, Compound X (MW ~344) is smaller and has a lower number of rotatable bonds, which may confer advantages in ligand efficiency metrics.

Predicted Lipophilicity
In silico
cLogP ~1.8, TPSA ~92 Ų vs. brain-penetrant Notum inhibitor (cLogP 3.2, TPSA 74.5 Ų).
May support peripheral target engagement studies; lower predicted CNS exposure.
In silico forecast; requires experimental ADME confirmation.
Lipophilicity In silico ADME Chemical probe

Commercial Availability and Purity: Higher Assured Purity from Specialist Vendors Versus General Screening Libraries

Compound X is offered by specialist research chemical vendors with a typical guaranteed purity of ≥95% (HPLC-verified), accompanied by supporting analytical data such as NMR and MS spectra . This is a critical differentiator from structurally similar compounds found in large corporate screening libraries, where purity may be unverified, or the compound may be a mixture of stereoisomers or degraded products. The assured purity reduces the risk of false negatives or off-target effects caused by impurities in biochemical assays.

Vendor Purity
Data to verify
≥95% (HPLC), with reported NMR and MS characterization.
High-purity starting material may reduce assay interference.
Supplier data; request current Certificate of Analysis before use.
Compound sourcing Purity analysis Research chemical procurement

Optimal Research Application Scenarios for Procuring Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate


Notum Covalent Probe Development in Wnt Signaling Pathway Analysis

Researchers developing a covalent chemical probe for Notum should consider Compound X as a scaffold starting point. Its 4-(indolin-1-yl)-4-oxobutanoate core provides the essential warhead for irreversible Notum inhibition, as characterized in class-level structural studies [1]. It can be used in in vitro biochemical OPTS assays to establish baseline covalent SAR, with subsequent cellular TCF/LEF reporter assays in Wnt-responsive cell lines to confirm functional pathway restoration.

Structure-Activity Relationship (SAR) Expansion Campaigns for Covalent Notum Inhibitors

In a medicinal chemistry campaign, this compound serves as a key intermediate for diversification. The ethyl ester moiety allows for facile hydrolysis to the carboxylic acid, enabling the synthesis of a panel of analogs with varied ester and amide warheads. The furan-2-carbonyl group also offers a vector for exploring hydrophobic pocket interactions, as informed by X-ray structures of related inhibitors bound to Notum [1].

Negative Control Compound Design for Non-Covalent Notum Inhibitor Studies

Given the published demonstration of a 'designed switch' from covalent to non-covalent inhibition within N-acyl indolines [1], Compound X can be used as a comparator to validate the covalent mechanism. Its structurally related but functionally distinct profile makes it a valuable tool for researchers seeking to dissect the kinetics of target engagement and the pharmacological consequences of irreversible versus reversible Notum blockade.

Peripheral Target Engagement Studies Avoiding CNS Penetration

Based on its predicted borderline TPSA (~92 Ų) and lower lipophilicity compared to brain-penetrant Notum inhibitors like ARUK3001185 (cLogP difference of ~1.4), Compound X is a rational candidate for studies focused on peripheral tissues such as bone (osteoporosis models) or the gut (colorectal cancer models), where minimization of CNS exposure is desired [2]. This allows for a cleaner interpretation of peripheral Wnt-dependent phenotypes without the confounding factor of central nervous system effects.

Application
Selection Property
Validation Focus
Covalent Notum probe development, Wnt pathway studies
4-(Indolin-1-yl)-4-oxobutanoate covalent warhead
In vitro enzyme inhibition and Wnt reporter assay response
Medicinal chemistry SAR campaigns
Ethyl ester hydrolysis to carboxylic acid for diversification
Amide and ester warhead analog synthesis and potency screening
Covalent vs. non-covalent mechanism validation
Structurally related but functionally distinct comparator
Target engagement kinetics, irreversible vs. reversible blockade studies
Peripheral tissue target engagement research
Predicted lower brain permeability profile (in silico)
Peripheral Wnt phenotype analysis, minimizing CNS confounding
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